- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988
Cas no 98057-08-0 (5,5''-Dibromo-2,2':5',2''-terthiophene)
5,5''-Dibromo-2,2':5',2''-terthiophene Chemical and Physical Properties
Names and Identifiers
-
- 5,5''-Dibromo-2,2':5',2''-terthiophene
- 2,2':5',2''-Terthiophene,5,5''-dibromo-
- 2,5-bis(5-bromothiophen-2-yl)thiophene
- 5,5''-DIBROMO-[2,2':5',2"]TERTHIOHENE
- 5,5′′-DibroMo-2,2′:5′,2′′-terthiophene
- 2,5-Bis(5-bromo-2-thienyl)thiophene
- 5,5''-Dibromo-alpha-terthienyl
- NSC700236
- 2,2':5',2''-Terthiophene, 5,5''-dibromo-
- HI93T94CTM
- 5,5''-dibromo-[2,2':5',2']terthiohene
- C12H6Br2S3
- KXFPYYJGYVYXIB-UHFFFAOYSA-N
- 6855AC
- LS40848
- NCI60_035970
- AK119564
- AX82449
- 5,5-dibromo-[2,2:5,2']terthiohene
- 5,5'-dibromo-2
- 5,5''-Dibromo-2,2':5'',2''-terthiophene
- 5,5''-Dibromo-α-terthienyl
- NSC 700236
- 98057-08-0
- CHEMBL1973677
- 5,5''-Dibromo-2,2':5',2''-terthiophene, 97%
- 2,5''-dibromo-5,2',5',2''-terthiophene
- 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2':5', 2'-terthiophene
- UNII-HI93T94CTM
- NSC-700236
- 5,5'-dibromo-2,2':5',2'-terthiophene
- 2,5-bis(5-bromothiophen-2-yl)thiophene, >97.0%(GC)
- SCHEMBL498474
- 2 pound not5-bis(5-bromothiophen-2-yl)thiophene
- 5,5''-DIBROMO-.ALPHA.-TERTHIENYL
- AKOS016010579
- BS-44054
- D4050
- 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2:5, 2'-terthiophene
- DTXSID70243407
- MFCD00219109
- 5-BROMO-5'-(5-BROMOTHIOPHEN-2-YL)-2,2'-BITHIOPHENE
- 5,5\\'\\'-DibroMo-2,2\\':5\\',2\\'\\'-terthiophene
-
- MDL: MFCD00219109
- Inchi: 1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H
- InChI Key: KXFPYYJGYVYXIB-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=CC=C(C3=CC=C(S3)Br)S2)S1
Computed Properties
- Exact Mass: 403.80000
- Monoisotopic Mass: 403.8
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.7
- XLogP3: 6.4
Experimental Properties
- Color/Form: No data available
- Density: 1.839
- Melting Point: 156.0 to 160.0 deg-C
- Boiling Point: 417.2±40.0 °C at 760 mmHg
- Flash Point: 206.1±27.3 °C
- Refractive Index: 1.706
- PSA: 84.72000
- LogP: 6.73010
5,5''-Dibromo-2,2':5',2''-terthiophene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H318-H335
- Warning Statement: P261-P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-37/38-41
- Safety Instruction: 26-45
-
Hazardous Material Identification:
- Risk Phrases:R25; R37/38; R41
- Storage Condition:Store at 4°C,-4At ℃Store…Better
5,5''-Dibromo-2,2':5',2''-terthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,5''-Dibromo-2,2':5',2''-terthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4050-1g |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 95.0%(GC) | 1g |
¥1270.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4050-5g |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 95.0%(GC) | 5g |
¥3625.0 | 2022-05-30 | |
| Matrix Scientific | 100200-250mg |
5,5''-Dibromo-2,2':5',2''-terthiophene, 95+% |
98057-08-0 | 95+% | 250mg |
$189.00 | 2023-09-05 | |
| Matrix Scientific | 100200-1g |
5,5''-Dibromo-2,2':5',2''-terthiophene, 95+% |
98057-08-0 | 95+% | 1g |
$420.00 | 2023-09-05 | |
| Chemenu | CM200052-5g |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 95% | 5g |
$436 | 2021-08-05 | |
| TRC | D426345-10mg |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426345-50mg |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D426345-100mg |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Alichem | A169005319-5g |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 95% | 5g |
$479.98 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 699098-500MG |
5,5''-Dibromo-2,2':5',2''-terthiophene |
98057-08-0 | 97% | 500MG |
¥767.99 | 2022-02-24 |
5,5''-Dibromo-2,2':5',2''-terthiophene Production Method
Production Method 1
Production Method 2
- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts, Macromolecules (Washington, 2017, 50(23), 9121-9127
Production Method 3
- Structure-Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors, Australian Journal of Chemistry, 2012, 65(9), 1252-1256
Production Method 4
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988
Production Method 5
- A novel method for the bromination of thiophenes, Tetrahedron Letters, 2010, 51(1), 205-208
Production Method 6
1.2S:(CH2OMe)2, reflux; overnight, reflux
2.1R:BuLi, S:THF, S:Me(CH2)4Me, -78°C; 1 h, -78°C
2.2R:(MeO)3B, S:THF, -78°C; overnight, -78°C → rt
2.3R:HCl, S:H2O
3.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux
3.2S:(CH2OMe)2, reflux; overnight, reflux
4.1R:Bromosuccinimide, S:DMF, rt; overnight, rt
- Monodisperse Aromatic Oligomers of Defined Structure and Large Size through Selective and Sequential Suzuki Palladium-Catalyzed Cross-Coupling Reactions, Chemistry of Materials, 2005, 17(22), 5538-5549
Production Method 7
1.2R:HCl, R:NH4Cl, S:H2O
2.1R:BuLi, S:THF
2.2R:Br2
3.1C:(dppp)NiCl2, S:Et2O, S:THF
3.2R:HCl, R:NH4Cl, S:H2O
4.1R:BuLi, S:THF
4.2R:Br2
- Preparation of extended di(4-pyridyl)thiophene oligomers, Tetrahedron, 1995, 51(13), 3895-904
Production Method 8
- Facile synthesis of α-polythienyls via 1,4-diketones, Journal of the Chinese Chemical Society (Taipei, 1992, 39(4), 325-32
Production Method 9
- Preparation of α-quater-, α-sexi-, and α-octithiophenes, Heterocycles, 1987, 26(7), 1793-6
Production Method 10
2.1R:Bromosuccinimide, S:THF, 8 h, 0-5°C
- Hole-transport materials based on the terthienyl core unit for efficient perovskite solar cells, New Journal of Chemistry, 2023, 47(10), 4739-4745
Production Method 11
1.2C:72287-26-4
- Synthesis and Cyclization-Induced Charge Transfer of Rectangular Bisterthiophenesiloxanes, Chemistry - A European Journal, 2019, 25(60), 13701-13704
Production Method 12
- Electrochemical studies of the multi-step multi-electron redox process of tetraferrocenyloligothiophenes with electron donor and acceptor abilities, Heteroatom Chemistry, 2018, 29(5-6), n/a
Production Method 13
2.1R:Bromosuccinimide, S:CHCl3, S:AcOH, 12 h, rt
- Donor-acceptor copolymers containing phthalazinone-thiophene structure synthesized by low-cost copper-catalyzed Ullmann polymerization, RSC Advances, 2016, 6(8), 6772-6781
Production Method 14
- Solution-Processable Organic Photovoltaic Cell Based on the Oligothiophene with Solubilizing β-alkyl Groups, Molecular Crystals and Liquid Crystals, 2014, 602(1), 251-257
Production Method 15
- Performance of fluorene and terthiophene copolymer in bilayer photovoltaic devices: The role of the polymer conformations, Organic Electronics, 2012, 13(11), 2716-2726
Production Method 16
1.2R:NaOH, S:H2O
- Tuning photoluminescent wavelength of water-soluble oligothiophene/polymer complex film by proton bonding, Chemistry Letters, 2011, 40(3), 264-265
Production Method 17
- Synthesis and characterization of perylene-based donor-acceptor copolymers containing triple bonds, Synthetic Metals, 2010, 160(9-10), 996-1001
Production Method 18
- Structure and electrical properties of unsubstituted oligothiophenes end-capped at the β-position, Chemistry of Materials, 2007, 19(10), 2694-2701
Production Method 19
- Synthesis and mesogenic properties of novel terthiophene derivatives, Synthetic Communications, 2006, 36(6), 685-692
Production Method 20
- Synthesis of 4,4''-dialkyl-α-terthiophenes and α-quinquethiophenes, Phosphorus, 1996, 118, 117-128
Production Method 21
1.2R:HCl, S:H2O
2.1R:NaHCO3, R:Br2, S:CHCl3
- A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties, Phosphorus, 1989, 46(3-4), 153-68
Production Method 22
1.2S:THF
2.1C:Pd(PPh3)4, S:PhMe
3.1R:Bromosuccinimide, S:CHCl3, S:AcOH
- Novel electron acceptors bearing a heteroquinonoid system. I. Synthesis of conductive complexes of 5,5'-bis(dicyanomethylene)-5,5'-dihydro-Δ2,2'-bithiophene and related compounds, Bulletin of the Chemical Society of Japan, 1989, 62(5), 1539-46
Production Method 23
- Synthesis and characterization of alkyl-, halo- and hetero-substituted derivatives of the potent phototoxin α-terthiophene, Tetrahedron, 1988, 44(9), 2403-12
5,5''-Dibromo-2,2':5',2''-terthiophene Raw materials
- tributyl(chloro)stannane
- 2-Bromothiophene
- 4-bromothiophene-2-carbaldehyde
- 1,4-Bis(5-bromothiophen-2-yl)butane-1,4-dione
- THIOPHEN-2-YL-MAGNESIUM BROMIDE 1.0M
- 2,2':5',2''-Terthiophene
- Thiophene-2-boronic acid
- 2,5-Dibromothiophene
- Terthiophene
5,5''-Dibromo-2,2':5',2''-terthiophene Preparation Products
5,5''-Dibromo-2,2':5',2''-terthiophene Suppliers
5,5''-Dibromo-2,2':5',2''-terthiophene Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5,5''-Dibromo-2,2':5',2''-terthiophene
Introduction to 5,5''-Dibromo-2,2':5',2''-terthiophene (CAS No. 98057-08-0)
5,5''-Dibromo-2,2':5',2''-terthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 98057-08-0, is a specialized organic compound that has garnered significant attention in the field of materials science and pharmaceutical chemistry. This terthiophene derivative, characterized by its brominated aromatic structure, exhibits unique electronic and photophysical properties, making it a valuable candidate for various advanced applications.
The molecular structure of 5,5''-Dibromo-2,2':5',2''-terthiophene consists of three thiophene rings connected in a linear fashion, with bromine atoms substituting at the 5-position of each thiophene ring. This specific arrangement imparts distinct chemical reactivity and stability, enabling its utilization in the synthesis of conductive polymers, organic semiconductors, and optoelectronic materials. The presence of bromine atoms also facilitates further functionalization through cross-coupling reactions such as Suzuki or Stille couplings, which are widely employed in the construction of complex molecular architectures.
In recent years, 5,5''-Dibromo-2,2':5',2''-terthiophene has been extensively studied for its potential in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its conjugated system and electron-withdrawing bromine substituents contribute to efficient charge transport and luminescence properties. Research published in journals such as *Advanced Materials* and *Journal of the American Chemical Society* highlights its role in enhancing the performance of OLEDs by improving hole injection and exciton dissociation. The compound's ability to form stable radicals also makes it a promising candidate for applications in spintronics and magnetic materials.
The pharmaceutical industry has also shown interest in 5,5''-Dibromo-2,2':5',2''-terthiophene due to its structural similarity to naturally occurring heterocyclic compounds known for their biological activity. Preliminary studies indicate that derivatives of this terthiophene exhibit antimicrobial and anti-inflammatory properties. Researchers are exploring its potential as a scaffold for drug discovery, leveraging its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The bromine atoms provide handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.
From a synthetic chemistry perspective, 5,5''-Dibromo-2,2':5',2''-terthiophene serves as an important intermediate in the preparation of more complex molecules. Its reactivity toward nucleophiles and metal catalysts enables the construction of diverse molecular frameworks. For instance, palladium-catalyzed coupling reactions can be employed to introduce additional functional groups or link this terthiophene unit to other aromatic or heterocyclic systems. This versatility has made it a staple in synthetic laboratories focused on developing novel materials for electronics and energy storage.
The environmental impact of using 5,5''-Dibromo-2,2':5',2''-terthiophene is another area of consideration. While brominated compounds can pose challenges in terms of persistence and bioaccumulation, responsible handling and disposal practices can mitigate these concerns. Current research efforts are aimed at developing greener synthetic routes that minimize waste and reduce the environmental footprint associated with its production. Additionally, exploring biodegradable derivatives or alternative brominated systems may offer sustainable alternatives without compromising performance.
The future prospects for 5,5''-Dibromo-2,2':5',2''-terthiophene are promising, with ongoing investigations into its role in next-generation technologies such as flexible electronics and wearable devices. Its compatibility with solution-processable fabrication techniques makes it an attractive candidate for large-area applications where low-cost manufacturing is essential. As the demand for high-performance electronic components grows, compounds like this terthiophene derivative will continue to play a crucial role in advancing technological innovation.
In conclusion, 98057-08-0 is not just a chemical compound but a cornerstone material enabling breakthroughs across multiple disciplines. Its unique structural features and functional properties have positioned it as a key player in the development of cutting-edge technologies while also offering opportunities for pharmaceutical innovation. As research progresses,the full potential of this remarkable terthiophene derivative is expected to unfold,leading to even more impactful applications that benefit society.
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